molecular formula C3H5N3OS B1281469 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one CAS No. 85073-03-6

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one

Cat. No. B1281469
CAS RN: 85073-03-6
M. Wt: 131.16 g/mol
InChI Key: DRGWKSHHDVBZPR-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one is a compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The molecular structure of this compound has been confirmed by X-ray diffraction, which reveals an elaborate two-dimensional hydrogen-bonded network of molecules .

Synthesis Analysis

The synthesis of 5-amino-3-methyl-1,3,4-thiadiazol-2(3H)-one and related derivatives has been explored in various studies. An improved procedure for isolating 5-amino-3-methyl-1,2,4-thiadiazole in pure form on a multi-gram scale without chromatography has been reported, which corrects previously published erroneous data . Additionally, 5-amino-2H-1,2,4-thiadiazoline-3-one has been prepared from 2-thiobiuret through oxidative cyclization under basic hydrogen peroxide conditions . Furthermore, 5-amino-2-acyl-1,2,4-thiadiazolin-3-ones can be synthesized from 5-amino-2H-1,2,4-thiadiazolin-3-one via selective acylation with an acid anhydride in pyridine .

Molecular Structure Analysis

The molecular structure of 5-amino-1,3,4-thiadiazol-2(3H)-one has been studied using density functional theory (DFT). The equilibrium geometry, harmonic vibrational frequencies, and infrared intensities were calculated, providing a detailed interpretation of the infrared spectra of the compound. The molecular HOMO, LUMO composition, energy gap, and molecular electrostatic potential (MESP) contours have also been drawn to explain the activity of the compound .

Chemical Reactions Analysis

The reactivity of 5-amino-3-methyl-1,3,4-thiadiazol-2(3H)-one and its derivatives has been explored in various contexts. For instance, the alkylation of 5-amino-2H-1,2,4-thiadiazoline-3-one with alkyl halides in the presence of various bases has been studied, with the alkylation occurring at the N-2 position . Additionally, the compound's ability to form hydrogen bonds, such as N-H...N and N-H...S, contributes to the stabilization of its crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-3-methyl-1,3,4-thiadiazol-2(3H)-one and related compounds have been characterized through various spectroscopic techniques, including FT-IR, NMR, and HRMS. The crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, have been produced using optimized structures, providing insights into the compound's potential applications, such as in nonlinear optics (NLO) materials .

Scientific Research Applications

Heterocyclic Compound Significance

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one is a part of the heterocyclic compounds, specifically within the 1,3,4-thiadiazole derivatives, known for their extensive pharmacological activities. These compounds are pivotal in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antitumor, and antiviral activities. Their structure allows for a wide range of chemical modifications, providing a versatile scaffold for the development of new pharmacologically active compounds (Mishra et al., 2015).

Synthesis and Biological Activities

The synthesis and exploration of thiadiazole derivatives have been a focus of research due to their significant biological roles. These compounds are synthesized through various chemical reactions and have shown potential in addressing numerous health conditions, including microbial infections and chronic diseases. Their biological significance is underscored by their antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential as lead compounds in the development of new antibiotics to combat antibiotic resistance (Tiwary et al., 2016).

Structural Diversity and Pharmacological Potential

The structural diversity of 1,3,4-thiadiazole derivatives, including 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one, contributes to their wide pharmacological potential. This diversity is leveraged in drug design to develop molecules with specific biological activities, optimizing therapeutic effects while minimizing side effects. The combination of the 1,3,4-thiadiazole core with various heterocycles can lead to a synergistic effect, enhancing the pharmacological activity of these compounds. Such structural matrices are considered promising for constructing new drug-like molecules with potential applications in medicine (Lelyukh, 2019).

properties

IUPAC Name

5-amino-3-methyl-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c1-6-3(7)8-2(4)5-6/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGWKSHHDVBZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)SC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510622
Record name 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one

CAS RN

85073-03-6
Record name 5-Amino-3-methyl-1,3,4-thiadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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